

Technical Whitepaper: 4-(Trifluoromethoxy)benzoyl Chloride

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Compound of Interest

Compound Name:	4-(Trifluoromethoxy)benzoyl chloride
CAS No.:	36823-88-8
Cat. No.:	B1295429

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Physiochemical Profile, Synthetic Utility, and Handling Protocols[1]

Executive Summary

4-(Trifluoromethoxy)benzoyl chloride is a critical electrophilic building block in modern medicinal and agrochemical synthesis.[1][2][3] Distinguished by the presence of the trifluoromethoxy ($-\text{OCF}_3$) group—often termed a "super-halogen"—this compound allows researchers to introduce a motif that significantly enhances lipophilicity and metabolic stability without the steric bulk associated with larger alkyl groups.[1] This guide provides a rigorous technical analysis of its molecular weight, physiochemical properties, synthesis, and reactivity profiles.[1]

Part 1: Molecular Identity & Physiochemical Metrics[1]

The precise characterization of **4-(Trifluoromethoxy)benzoyl chloride** is essential for stoichiometry calculations in multi-step synthesis.[1] The $-\text{OCF}_3$ substituent exerts a strong electron-withdrawing inductive effect (

) while maintaining a capability for

-donation, influencing the electrophilicity of the carbonyl carbon.[1]

1.1 Quantitative Data Profile

Metric	Value	Technical Note
Molecular Weight	224.56 g/mol	Calculated based on standard atomic weights (C ₈ H ₄ ClF ₃ O ₂). [1]
CAS Registry Number	36823-88-8	Unique identifier for regulatory verification.[1]
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂	Halogenated acyl chloride.[1][4][5]
Boiling Point	55–56 °C @ 2 mmHg	High vacuum required for distillation to prevent thermal decomposition.[1]
Density	1.425 g/mL @ 25 °C	Denser than water; sinks in aqueous biphasic washes (if unreacted).[1]
Refractive Index	1.472	Used for purity verification post-distillation.[1]
Appearance	Colorless liquid	Yellowing indicates hydrolysis or impurity accumulation.[1]

1.2 Structural Analysis

The trifluoromethoxy group is conformationally flexible, often lying orthogonal to the aromatic ring to minimize dipole repulsion.[1] This unique geometry allows the molecule to modulate the binding affinity of drug candidates by altering the electronic landscape of the benzene ring, making the acyl chloride highly reactive toward nucleophiles.[1]

Part 2: Synthetic Pathways & Production

While thionyl chloride (

) is a common reagent for converting carboxylic acids to acid chlorides, the Oxalyl Chloride / DMF method is superior for **4-(Trifluoromethoxy)benzoyl chloride**.^[1] This protocol avoids the formation of difficult-to-remove sulfur dioxide/HCl adducts and proceeds under milder conditions.^[1]

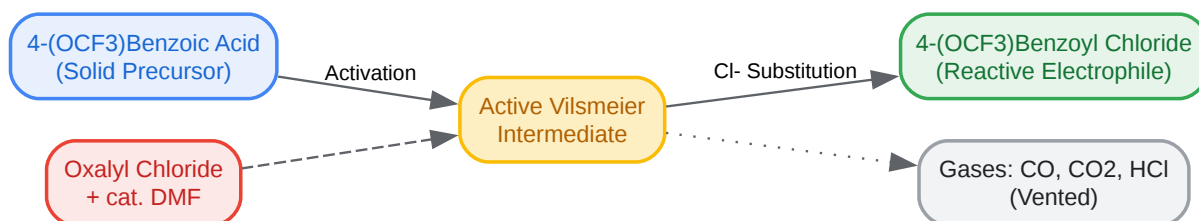
2.1 Experimental Protocol: Acid Chloride Generation

- Precursor: 4-(Trifluoromethoxy)benzoic acid.^[1]
- Reagent: Oxalyl chloride (1.2 equiv).^[1]
- Catalyst: N,N-Dimethylformamide (DMF) (catalytic drops).^[1]
- Solvent: Dichloromethane (DCM) (anhydrous).^[1]

Step-by-Step Methodology:

- Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.
- Solvation: Suspend 4-(trifluoromethoxy)benzoic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration).
- Catalysis: Add catalytic DMF (1-2 drops). Note: This forms the reactive Vilsmeier-Haack intermediate.^[1]
- Addition: Dropwise add Oxalyl chloride (1.2 equiv) at 0 °C. Gas evolution (, ,) will occur immediately.^[1]
- Reaction: Allow to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
- Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.^[1] The residue is the quantitative acid chloride, used directly without further purification to prevent hydrolysis.^[1]

2.2 Synthesis Workflow Diagram



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Figure 1: Catalytic cycle for the conversion of benzoic acid derivative to acid chloride using Oxalyl Chloride/DMF.

Part 3: Reactivity Profile & Mechanism

The primary utility of **4-(Trifluoromethoxy)benzoyl chloride** lies in Nucleophilic Acyl Substitution.^[1] The carbonyl carbon is highly electrophilic due to the combined electron-withdrawing nature of the chlorine atom and the para-trifluoromethoxy group.^[1]

3.1 Mechanistic Insight

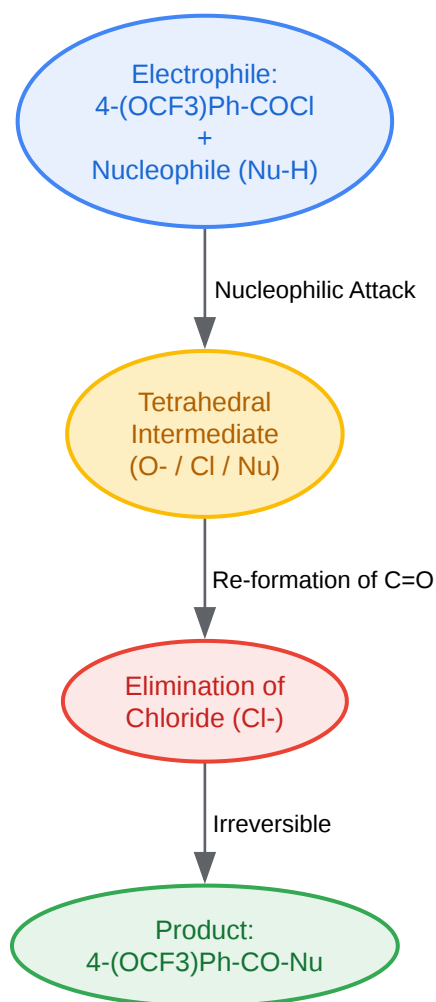
When reacting with a nucleophile (e.g., a primary amine

), the reaction proceeds via a tetrahedral intermediate.^[1] The –OCF₃ group stabilizes the transition state through inductive withdrawal, making the carbonyl carbon more susceptible to attack compared to unsubstituted benzoyl chloride.^[1]

Key Reaction Classes:

- Amidation: Reaction with amines to form benzamides (Drug scaffolds).^[1]
- Esterification: Reaction with alcohols to form esters.^[1]
- Friedel-Crafts Acylation: Reaction with arenes (Lewis Acid catalyzed) to form diaryl ketones.^[1]

3.2 Reaction Mechanism Diagram^[1]



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Figure 2: General mechanism of nucleophilic acyl substitution for **4-(Trifluoromethoxy)benzoyl chloride**.

Part 4: Applications in Medicinal Chemistry[1][4]

The Trifluoromethoxy (–OCF₃) group is a bioisostere for the chlorine atom or the trifluoromethyl (–CF₃) group but offers distinct advantages:

- Lipophilicity Modulation: The Hansch

value for –OCF₃ is +1.04, significantly increasing the logP of the parent molecule.[1] This enhances membrane permeability, crucial for CNS-active drugs.[1]

- Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (

), rendering the position resistant to Cytochrome P450 oxidation.[1]

- Conformational Locking: The group prefers an orthogonal conformation relative to the phenyl ring, which can lock the drug molecule into a bioactive conformation, improving binding selectivity.[1]

Common Use Case: Synthesis of Riluzole analogs (ALS treatment) and novel agrochemical pesticides where high lipophilicity is required for cuticular penetration.[1]

Part 5: Handling, Stability & Safety Protocols

Hazard Classification: Corrosive (Skin Corr.[1][6] 1B), Lachrymator.[1]

5.1 Stability & Storage[1]

- Moisture Sensitivity: Highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture converts the chloride back to 4-(trifluoromethoxy)benzoic acid and hydrochloric acid (HCl) fumes.[1]
- Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.[1]
- Container: Use Teflon-lined caps or Schlenk flasks. Avoid metal spatulas if corrosion is suspected.[1]

5.2 Emergency Procedures

- Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water.[1] The lipophilic nature of the compound allows it to penetrate skin rapidly; standard water wash may be insufficient initially.[1]
- Spill: Neutralize with sodium bicarbonate () or lime before disposal.[1] Do not add water directly to the concentrated spill (exothermic HCl release).[1]

References

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